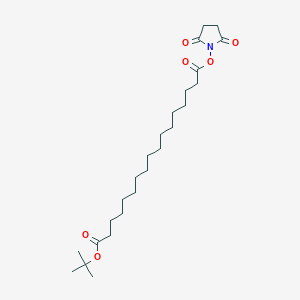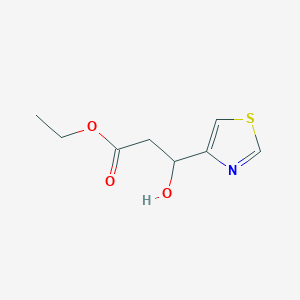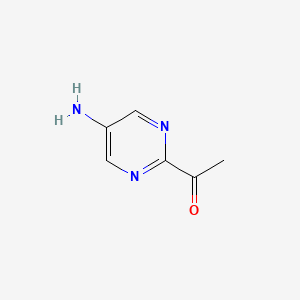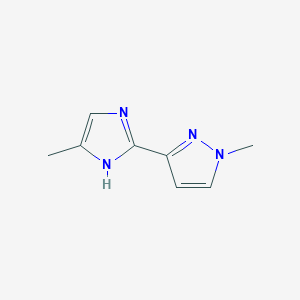![molecular formula C7H7BrClN3 B13665354 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities . The presence of a bromine atom at the 6-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur in a one-pot tandem reaction with TBHP . These reactions are generally mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications.
化学反応の分析
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and TBHP are commonly used.
Cyclization: Cyclization reactions often require the use of catalysts such as palladium (Pd) or copper (Cu) salts.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and fused ring systems .
科学的研究の応用
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
6-Bromo-3-iodoimidazo[1,2-a]pyridine: This compound has an additional iodine atom at the 3-position, which can further enhance its reactivity and potential for chemical modifications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has methyl groups at the 2- and 7-positions and a carboxamide group at the 3-position, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C7H7BrClN3 |
|---|---|
分子量 |
248.51 g/mol |
IUPAC名 |
6-bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-3-6(9)11(7)4-5;/h1-4H,9H2;1H |
InChIキー |
VPQSRIMBBVNKNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C=C1Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)




![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)


![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)



